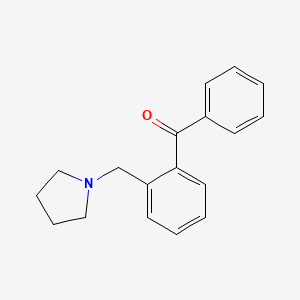

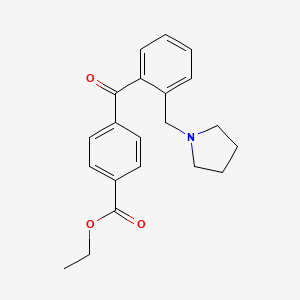

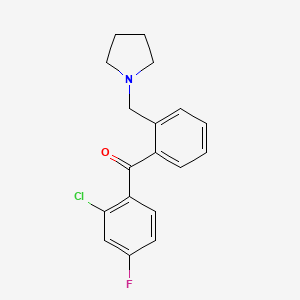

4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

Übersicht

Beschreibung

The compound "4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar benzophenone derivatives. For instance, the first paper describes a spectrofluorimetric method for determining a benzodiazepine derivative, which could potentially be adapted for the analysis of benzophenone compounds . The second paper details a one-pot synthesis of a chlorodifluoromethoxy-substituted benzophenone, which may offer insights into the synthesis of other halogenated benzophenones .

Synthesis Analysis

While the exact synthesis of "4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" is not described, the second paper provides a method that could be informative. The described one-pot synthesis involves a fluorination step followed by a Friedel–Crafts reaction, which is a common approach in the synthesis of benzophenone derivatives . This suggests that a similar strategy could be employed for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specific to "4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone". However, benzophenones are known to undergo various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation . The presence of electron-withdrawing groups such as chloro and fluoro could make the benzophenone more susceptible to nucleophilic attack, while the piperazinomethyl group could participate in reactions typical of secondary amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone" are not discussed in the provided papers. Nonetheless, the properties of benzophenones generally include moderate to high melting points, low solubility in water, and good solubility in organic solvents. The specific substituents on the benzophenone core would affect properties such as solubility, melting point, and reactivity. For example, the presence of a piperazinomethyl group could increase the basicity of the compound and potentially enhance its solubility in acidic aqueous solutions.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- Short Synthesis for Industrial Scale-Up : A study by Karrer, Meier, and Pascual (2000) describes a one-pot, highly selective synthesis method for a similar compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, which is suitable for industrial scale-up. This method involves fluorination and a Friedel–Crafts reaction, resulting in excellent yield (Karrer, Meier, & Pascual, 2000).

Medical and Biological Applications

- Tumor Growth Inhibition : A significant study by Mohammed and Khanum (2018) indicates the angiopreventive and in vitro tumor inhibition activities of novel synthetic benzophenone analogs. These compounds, including variations with methyl, chloro, and fluoro groups, show cytotoxic and anti-proliferative effects against various cancer cell lines (Mohammed & Khanum, 2018).

Chemical Properties and Reactions

- Reactivity with Potassamide in Ammonia : Research by Gibson, Vines, and Walthew (1975) discusses the reactivity of halogenobenzophenones with potassamide in ammonia, providing insight into the chemical behavior and potential applications of these compounds in synthetic chemistry (Gibson, Vines, & Walthew, 1975).

Material Science

- Multiblock Copolymers for Proton Exchange Membranes : Ghassemi, Ndip, and McGrath (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using a similar compound, 4-chloro-4′-fluorobenzophenone. These were used in creating multiblock sulfonated copolymers, showing potential in water absorption and proton conductivity, relevant in the development of proton exchange membranes (Ghassemi, Ndip, & McGrath, 2004).

Environmental Impact

- UV Filters in Sediment and Sewage Sludge : Zhang et al. (2011) analyzed benzophenone-type UV filters, including compounds with chloro and fluoro groups, in environmental samples. Their presence in the environment and potential estrogenic activity highlight the ecological and health implications of these compounds (Zhang et al., 2011).

Photocatalysis and Photochemistry

- Photoelectrochemical Reaction Mechanisms : Leslie, Compton, and Silk (1997) explored the photo- and electro-chemical activation of benzophenone and 4-halobenzophenones, providing insight into their photoreactive properties, which could be relevant in photocatalysis and photochemistry applications (Leslie, Compton, & Silk, 1997).

Wirkmechanismus

While the specific mechanism of action for “4-Chloro-3-fluoro-2’-(4-methylpiperazinomethyl) benzophenone” is not available, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and evaluated for in vivo analgesic potential . The results indicate that these compounds are useful as analgesics .

Eigenschaften

IUPAC Name |

(4-chloro-3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-15-4-2-3-5-16(15)19(24)14-6-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJDRWWRRDTZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643883 | |

| Record name | (4-Chloro-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-27-2 | |

| Record name | Methanone, (4-chloro-3-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)

![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)